2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, commonly referred to as FP-PA or Compound 1, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Complex Formation
- The compound interacts with other chemicals to form mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes, as seen in a study involving acetamidine and p-aminobenzamidine with 3-ferrocenylmethylidene-2,4-pentanedione (Klimova et al., 2013).
Applications in Drug Development
- It has been used in the development of drugs like K-604, an aqueous-soluble inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
- The compound's variant, DPA-714, has been used in radiolabeling for positron emission tomography, demonstrating its utility in diagnostic imaging (Dollé et al., 2008).
Metabolic Studies
- Research on flumatinib, a related tyrosine kinase inhibitor, indicates the potential of this compound in understanding the metabolism of antineoplastic drugs in humans (Gong et al., 2010).
Pharmacological Activity
- Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, highlighting its potential in developing treatments for epilepsy (Obniska et al., 2015).
Molecular Interaction Studies
- The compound has been used in molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on iron corrosion, showing its application in material science and corrosion studies (Kaya et al., 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-16-4-2-14(3-5-16)12-17(24)22-13-15-6-10-23(11-7-15)18-20-8-1-9-21-18/h1-5,8-9,15H,6-7,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTCVPPPFIWULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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